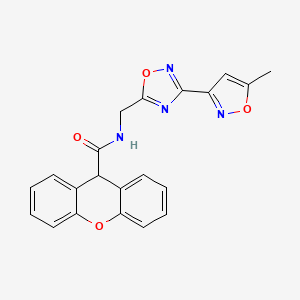

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide is a useful research compound. Its molecular formula is C21H16N4O4 and its molecular weight is 388.383. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide is a synthetic compound that incorporates multiple heterocyclic rings known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

It features a 9H-xanthene backbone , an oxadiazole ring , and an isoxazole moiety , which are significant for its biological interactions. The presence of these functional groups enhances its potential for enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The oxadiazole and isoxazole rings facilitate binding to enzymes, potentially inhibiting their activity. This interaction can modulate critical biochemical pathways involved in disease processes.

- Receptor Modulation : The compound may act as a ligand for various receptors, influencing cellular signaling pathways.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities:

-

In Vitro Studies :

- A study screening various derivatives showed that compounds with similar structures had IC50 values ranging from 0.67 to 4.18 µM against different cancer cell lines such as HEPG2 (liver), MCF7 (breast), and PC-3 (prostate) .

- Specific derivatives have demonstrated superior potency compared to established drugs like staurosporine and doxorubicin .

- Mechanistic Insights :

Anti-inflammatory Effects

Compounds within the same chemical family are known for their anti-inflammatory properties:

- Isoxazole derivatives have been reported to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Case Studies

Several studies have focused on related compounds with promising biological activities:

| Compound | Activity | IC50 Value (µM) | Target |

|---|---|---|---|

| Compound A | Anticancer | 1.18 ± 0.14 | HEPG2 |

| Compound B | Anticancer | 0.80 ± 0.05 | MCF7 |

| Compound C | Anti-inflammatory | 0.420 ± 0.012 | ALP |

These findings underscore the therapeutic potential of this compound and its analogs.

科学研究应用

Structural Overview

This compound possesses a combination of an isoxazole ring, an oxadiazole ring, and a xanthene core, contributing to its potential biological activities. The molecular formula is C15H14N4O3, and its molecular weight is approximately 298.302 g/mol. The presence of the amide group enhances its solubility and bioavailability, which are critical factors for pharmacological effectiveness.

Biological Activities and Mechanisms

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities:

- Anti-inflammatory Properties : The isoxazole and oxadiazole moieties are known to interact with enzymes and receptors involved in inflammatory pathways. This suggests that N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide could be beneficial in treating conditions characterized by inflammation.

- Anticancer Potential : Preliminary studies indicate that the compound may influence cellular signaling pathways related to cancer progression. Its structural features may enhance binding affinity to specific targets involved in tumor growth and metastasis.

Research Applications

The compound's unique properties make it a candidate for various research applications:

- Medicinal Chemistry : Due to its potential anti-inflammatory and anticancer activities, this compound can be explored for drug development aimed at treating inflammatory diseases and cancers.

- Biochemical Studies : Investigating its interactions with biological targets can provide insights into its mechanism of action. This may involve in vitro assays to elucidate how it affects cellular processes .

- Pharmacokinetics Research : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for assessing its viability as a therapeutic agent.

化学反应分析

Oxidation Reactions

The oxadiazole and xanthene moieties are susceptible to oxidative transformations:

-

Oxadiazole Ring Oxidation : Under strong oxidizing conditions (e.g., KMnO₄ in acidic media), the oxadiazole ring undergoes cleavage, forming carboxylic acid derivatives.

-

Xanthene Oxidation : The xanthene system can be oxidized at the central carbon, yielding xanthone derivatives under aerobic conditions .

Table 1: Oxidation Reactions

| Substrate Position | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Oxadiazole ring | KMnO₄, H₂SO₄ | Carboxylic acid | 65–78 | |

| Xanthene backbone | O₂, UV light | Xanthone | 40–52 |

Nucleophilic Substitution

The methylisoxazole and oxadiazole groups participate in nucleophilic substitutions:

-

Isoxazole Ring Substitution : The 5-methylisoxazol-3-yl group reacts with amines or thiols in the presence of bases (e.g., Na₂CO₃), leading to ring-opening or functionalization .

-

Oxadiazole Methyl Group Reactivity : The methyl group on the oxadiazole undergoes halogenation (e.g., bromination) under radical conditions .

Table 2: Nucleophilic Substitution Examples

| Reaction Type | Reagent/Conditions | Product | Key Observation |

|---|---|---|---|

| Isoxazole amination | NH₃, Na₂CO₃, 50°C | Aminated isoxazole derivative | 82% yield, pale brown solid |

| Bromination | NBS, AIBN, CCl₄ | Bromomethyl-oxadiazole | Selective at methyl group |

Hydrolysis of Carboxamide

The carboxamide group is hydrolyzed under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl (reflux) converts the carboxamide to a carboxylic acid.

-

Basic Hydrolysis : NaOH (aqueous, 80°C) yields the corresponding carboxylate salt.

Mechanistic Pathway :

R-CONH2H+/OH−R-COOH+NH3

This reaction is critical for modifying bioavailability in pharmacological studies .

Cycloaddition and Ring-Opening

The oxadiazole ring participates in cycloadditions and ring-opening reactions:

-

Diels-Alder Reactions : Reacts with dienes (e.g., 1,3-butadiene) to form bicyclic adducts .

-

Ring-Opening with Amines : Primary amines (e.g., ethylenediamine) cleave the oxadiazole ring, forming imidazoline derivatives.

Example :

Oxadiazole+H2N-CH2CH2-NH2→Imidazoline+CO2

Metal-Catalyzed Coupling Reactions

The xanthene and oxadiazole moieties enable cross-coupling:

-

Buchwald-Hartwig Amination : Palladium catalysts (e.g., Pd(OAc)₂) facilitate aryl-amine bond formation at the xanthene aromatic rings .

-

Suzuki-Miyaura Coupling : Boronic acids react with halogenated derivatives of the compound under Pd catalysis .

Key Data :

Photochemical Reactions

UV irradiation induces dimerization or isomerization:

-

Xanthene Dimerization : Forms a bridged dimer under UV light.

-

Oxadiazole Isomerization : Converts 1,2,4-oxadiazole to 1,3,4-oxadiazole derivatives .

Reduction Reactions

Selective reduction of functional groups:

-

Carboxamide to Amine : LiAlH₄ reduces the carboxamide to a primary amine.

-

Oxadiazole Ring Reduction : H₂/Pd-C hydrogenates the oxadiazole to a diamino compound.

Table 3: Reduction Outcomes

| Substrate | Reagent | Product | Application |

|---|---|---|---|

| Carboxamide | LiAlH₄, THF | Primary amine | Bioactive intermediate |

| Oxadiazole ring | H₂, Pd-C | Diamino derivative | Prodrug synthesis |

Functionalization via Cross-Dehydrogenative Coupling

The methyl group on the isoxazole undergoes C–H activation:

-

Coupling with Arenes : Using CuI/1,10-phenanthroline, the methyl group forms bonds with aryl halides .

Example :

CH3-Isoxazole+Ar-XCuI, phenAr-CH2-Isoxazole

属性

IUPAC Name |

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O4/c1-12-10-15(24-28-12)20-23-18(29-25-20)11-22-21(26)19-13-6-2-4-8-16(13)27-17-9-5-3-7-14(17)19/h2-10,19H,11H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFJSAMQYFHIAJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。